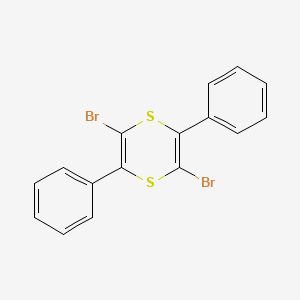
2,5-Dibromo-3,6-diphenyl-1,4-dithiine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-3,6-diphenyl-1,4-dithiine is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine atoms and phenyl groups attached to a dithiine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-3,6-diphenyl-1,4-dithiine typically involves the bromination of 3,6-diphenyl-1,4-dithiine. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the 2 and 5 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reagents.
化学反应分析
Types of Reactions
2,5-Dibromo-3,6-diphenyl-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 3,6-diphenyl-1,4-dithiine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 3,6-diphenyl-1,4-dithiine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,5-Dibromo-3,6-diphenyl-1,4-dithiine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用机制
The mechanism of action of 2,5-dibromo-3,6-diphenyl-1,4-dithiine involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to the inhibition or activation of specific pathways, depending on the context. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
相似化合物的比较
Similar Compounds
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Known for its pigment properties.
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride: Used in organic synthesis and material science.
2,5-Diamino-3,6-dibromo-1,4-benzoquinone:
属性
CAS 编号 |
6317-71-1 |
|---|---|
分子式 |
C16H10Br2S2 |
分子量 |
426.2 g/mol |
IUPAC 名称 |
2,5-dibromo-3,6-diphenyl-1,4-dithiine |
InChI |
InChI=1S/C16H10Br2S2/c17-15-13(11-7-3-1-4-8-11)19-16(18)14(20-15)12-9-5-2-6-10-12/h1-10H |
InChI 键 |
DHWQDUCQQYSDNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SC(=C(S2)Br)C3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


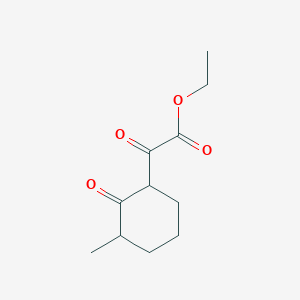
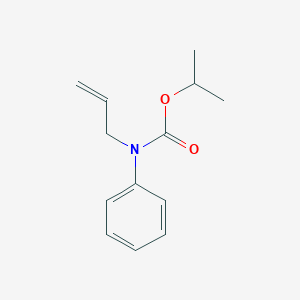
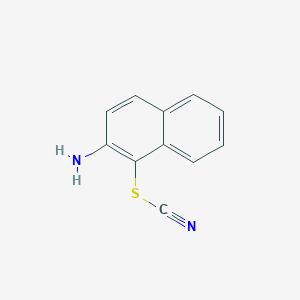
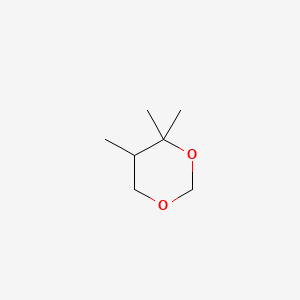
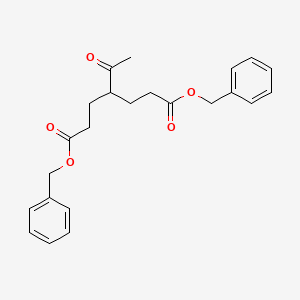
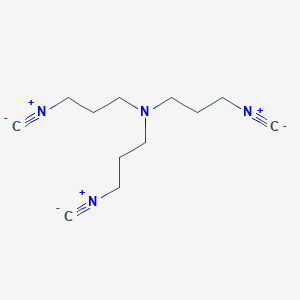
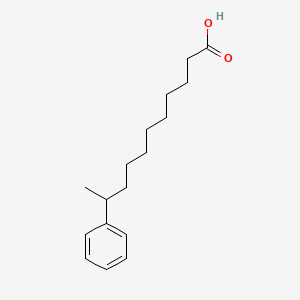
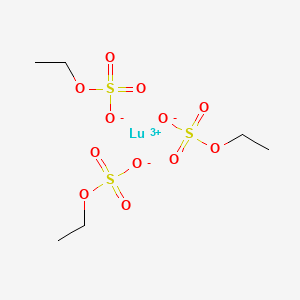
![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
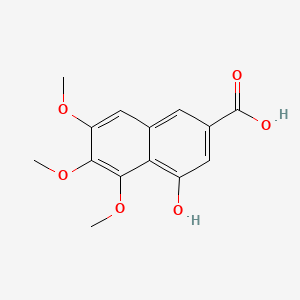
![2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B14741566.png)
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
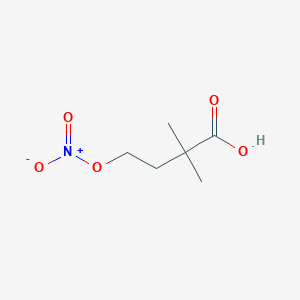
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
